6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
Overview
Description
Thiophene is a five-membered heterocyclic compound with the formula C4H4S. It is aromatic and has a structure similar to benzene, but with one carbon atom replaced by a sulfur atom . Pyrazoloxazine is a type of oxazine, a six-membered heterocyclic compound containing one oxygen and one nitrogen atom. Oxazines are used in the synthesis of a wide variety of chemical compounds, including pharmaceuticals .
Synthesis Analysis
The synthesis of thiophene derivatives typically involves reactions with sulfur or sulfur-containing compounds . The synthesis of pyrazoloxazines is less well-studied, but it likely involves reactions with diazines or similar nitrogen-containing compounds .Molecular Structure Analysis
Thiophene has a planar five-membered ring structure, which is aromatic due to the presence of conjugated pi electrons . The structure of pyrazoloxazine is more complex and would depend on the specific substituents attached to the ring .Chemical Reactions Analysis
Thiophenes undergo a wide range of chemical reactions, including oxidation, alkylation, and desulfurization . The chemical reactivity of pyrazoloxazines is not well-studied, but they likely undergo reactions similar to other oxazines .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Thiophene is a colorless liquid with a benzene-like odor . The properties of pyrazoloxazines would depend on their specific structures .Scientific Research Applications
Synthesis and Structural Analysis
- Expeditious Synthesis and Structure : A series of pyrazolo[5,1-c][1,4]oxazin derivatives have been synthesized, showcasing methods for creating these compounds with high yields. The molecular structure of these compounds was confirmed by X-ray crystal analysis, highlighting their potential for further chemical analysis and application in various research fields, such as material science and molecular chemistry (Zheng, Zhao, & Liu, 2012).
Chemical Reactions and Mechanisms
- Unexpected Reactions and Mechanism Studies : The reaction mechanisms involving pyrazolo[5,1-c] derivatives have been explored, providing insights into their chemical behaviors and potential for creating novel compounds. These studies are crucial for understanding the foundational chemistry that could be applied in drug discovery and development (Ledenyova et al., 2018).
Applications in Heterocyclic Synthesis
- Heterocyclic System Synthesis : Research has developed preparative procedures for synthesizing new heterocyclic systems from pyrazolo[5,1-c][1,4]oxazine derivatives. These findings are important for the development of new pharmaceuticals and materials with potential applications in medicine and industry (Kharaneko, 2016).
Biocidal Properties
- Biological Activities : The biocidal properties of compounds synthesized from pyrazolo[5,1-c][1,4]oxazine derivatives have been tested against Gram-positive and Gram-negative bacteria as well as fungi. Such studies are fundamental in the search for new antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011).
Regiocontrolled Synthesis
- Synthetic Access and Building Blocks : Synthesis strategies have provided access to diverse 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines, demonstrating the versatility of these compounds as synthetic building blocks. This work supports their use in creating a wide range of substituted patterns for research and development purposes (Lindsay-Scott & Rivlin-Derrick, 2019).
Future Directions
Properties
IUPAC Name |
6-thiophen-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-11(15)8-4-7-6-16-9(5-13(7)12-8)10-2-1-3-17-10/h1-4,9H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFXKMUEFLGAML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC(=NN21)C(=O)O)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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